Lipophilicity Enhancement for Membrane Permeability
Norfloxacin succinil demonstrates a computationally predicted octanol-water partition coefficient (XLogP3) of 0.6, which is notably higher than the parent drug norfloxacin, which has an experimental log P value of approximately -1.03 [1]. This calculated increase in lipophilicity suggests the prodrug possesses enhanced membrane permeability characteristics compared to the more hydrophilic parent compound [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (computed) |
| Comparator Or Baseline | Norfloxacin log P = -1.03 (experimental) |
| Quantified Difference | Increase of ~1.63 log units in computed lipophilicity |
| Conditions | In silico prediction (XLogP3) vs. experimental measurement |
Why This Matters
A higher LogP value correlates with improved passive diffusion across biological membranes and enhanced tissue penetration, which is a critical driver for selecting a prodrug candidate over the parent drug in formulation development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 65868, Norfloxacin succinil. https://pubchem.ncbi.nlm.nih.gov/compound/Norfloxacin-succinil. Accessed 19 Apr. 2026. View Source
- [2] Takács-Novák, K.; et al. Lipophilicity and antibacterial activity of some quinolone derivatives. International Journal of Pharmaceutics 1992, 79(1-3), 89-96. View Source
